4,5-Dihydro-1,3-oxazol-2-amine

Description

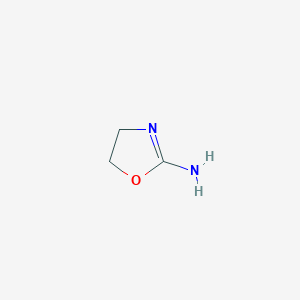

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Routes for 4,5-Dihydro-1,3-oxazol-2-aminebeilstein-journals.orgrsc.org

Established methods for the synthesis of 2-amino-2-oxazolines have historically relied on cyclization reactions that form the core heterocyclic ring structure. These foundational strategies remain relevant in many synthetic contexts.

A primary and widely utilized method for constructing the 4,5-dihydro-1,3-oxazol-2-amine scaffold is the reaction of a vicinal amino alcohol with a nitrile or a urea (B33335) derivative. beilstein-journals.orgacs.org This approach directly introduces the requisite atoms for the heterocyclic ring and the exocyclic amino group. The reaction of nitriles with amino alcohols, in particular, has been shown to be an effective route to 2-substituted oxazolines. acs.orgorganic-chemistry.org

Acid catalysis plays a crucial role in promoting the cyclocondensation of amino alcohols and nitriles. beilstein-journals.org The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the hydroxyl group of the amino alcohol, leading to the formation of an intermediate that subsequently cyclizes to the oxazoline (B21484) ring. Various acids can be employed to facilitate this transformation, with the choice of acid often influencing the reaction conditions and yield.

A notable example is the use of triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are themselves derived from the reaction of amino alcohols with carboxylic acid derivatives. mdpi.com This method is advantageous as it generates water as the only byproduct. mdpi.com The strength of the acid is a critical factor; for instance, weaker acids like methanesulfonic acid (MsOH) and trifluoroacetic acid (TFA) have been shown to be less effective, resulting in lower yields of the desired 2-oxazoline. mdpi.com

| Catalyst | Conditions | Outcome | Reference |

| Triflic Acid (TfOH) | 1,2-dichloroethane (DCE), 80 °C | Effective formation of 2-oxazoline | mdpi.com |

| Methanesulfonic Acid (MsOH) | 1,2-dichloroethane (DCE), 80 °C | Low yield of 2-oxazoline | mdpi.com |

| Trifluoroacetic Acid (TFA) | 1,2-dichloroethane (DCE), 80 °C | Low yield of 2-oxazoline | mdpi.com |

This table illustrates the effect of different acid catalysts on the synthesis of 2-oxazolines.

Lewis acids are widely employed as catalysts in organic synthesis to activate substrates towards nucleophilic attack. wikipedia.orgfiveable.me In the context of 4,5-dihydro-1,3-oxazole synthesis, Lewis acids coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the cyclization reaction with the amino alcohol. wikipedia.org A variety of Lewis acids, including those based on boron, aluminum, tin, and zinc, can be utilized. wikipedia.orgmdpi.com For example, ZnI2 and FeCl3 have been shown to mediate the cyclization of acetylenic amides to form 2-oxazolines under mild conditions. organic-chemistry.org The choice of the Lewis acid and reaction conditions can be tuned to optimize the yield and selectivity of the reaction. fiveable.me

The use of copper-N-heterocyclic carbene (NHC) complexes has also been reported for the synthesis of 2-substituted oxazolines from nitriles and aminoalcohols, offering milder reaction conditions compared to some traditional methods. acs.org

An alternative classical approach involves the intramolecular cyclization of haloalkylureas. This method relies on the formation of a linear precursor containing both the urea moiety and a leaving group, typically a halogen, on an alkyl chain. Subsequent base-promoted ring closure leads to the formation of the this compound ring system. This strategy is an example of a ring-closing metathesis (RCM) reaction, a powerful tool for the synthesis of cyclic compounds. organic-chemistry.orgnih.gov

Cyclization Reactions of Amino Alcohols with Nitrile or Urea Derivatives

Modern and Sustainable Synthetic Methodologiesbeilstein-journals.org

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods for the construction of heterocyclic compounds. These modern approaches often utilize catalytic systems to achieve high atom economy and reduce waste.

Transition metal catalysis, particularly with ruthenium, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov Ruthenium catalysts have been shown to be effective in promoting the cyclization of various substrates to form heterocyclic rings. researchgate.net

In the context of 2-amino-2-oxazoline synthesis, a general procedure involves the reaction of a nitrile with an ethanolamine (B43304) in the presence of a ruthenium(II) complex. chemicalbook.com This reaction is typically carried out at an elevated temperature, and the catalyst can often be recovered and reused. chemicalbook.com The catalytic cycle is believed to involve the coordination of the nitrile and amino alcohol to the ruthenium center, facilitating the intramolecular cyclization. nih.gov These ruthenium-catalyzed methods offer a direct and atom-economical route to 2-aminooxazolines. nih.gov

| Reactants | Catalyst | Conditions | Outcome | Reference |

| Nitrile (1 mM), Ethanolamine (3 mM) | Ruthenium(II) complex (4 mol%) | 90 °C, 5 h | Desired 2-oxazoline product | chemicalbook.com |

This table summarizes a general procedure for the ruthenium-catalyzed synthesis of 2-oxazolines.

Microwave-Assisted and Solvent-Free Reaction Conditions

The application of microwave irradiation and solvent-free conditions represents a significant advancement in the synthesis of 2-oxazoline scaffolds, aligning with the principles of green chemistry. These methods often lead to dramatically reduced reaction times, improved yields, and simplified purification procedures.

Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool for the efficient construction of the oxazoline ring. nih.govresearchgate.net A notable approach involves the direct condensation of carboxylic acids with β-amino alcohols. For instance, the reaction of various carboxylic acids with an excess of 2-amino-2-methyl-1-propanol (B13486) under open-vessel microwave heating at 170 °C for as little as 5 to 40 minutes affords the corresponding 2-oxazolines in moderate to excellent yields (73-90%). nih.gov This method avoids the need for a catalyst and, in some cases, can be performed without a solvent, further enhancing its green credentials. researchgate.netresearchgate.net The use of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. researchgate.net

Furthermore, microwave assistance has been utilized in multicomponent reactions. A [3+2] cycloaddition reaction between aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation demonstrates how reaction conditions can be fine-tuned. nih.govacs.org By controlling the amount of the base (K₃PO₄), the reaction can be directed to selectively produce either 5-substituted oxazoles or diastereoselective 4,5-disubstituted oxazolines. nih.govacs.org

Table 1: Comparison of Microwave-Assisted Synthesis Methods for 2-Oxazolines

| Reactants | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acids + 2-Amino-2-methyl-1-propanol | Microwave, 170 °C, 5-40 min, Solvent-free | Catalyst-free, rapid, open-vessel | 73-90% | nih.gov |

| Nitriles + Amino Alcohols | Sealed tube, Solvent-free, Metal-free | Eco-efficient, high conversion, simple work-up | 78-99% | benthamdirect.com |

| Aryl Aldehydes + TosMIC | Microwave, K₃PO₄ (1 equiv.), Isopropanol, 60 °C, 8 min | Diastereoselective synthesis of 4,5-disubstituted oxazolines | up to 94% | nih.govacs.org |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry is an emerging technology that offers significant advantages for the synthesis of chemical compounds, including enhanced safety, improved reproducibility, and straightforward scalability. researchgate.netcinz.nz In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. cinz.nzyoutube.com This high level of control often leads to higher yields and purities compared to traditional batch reactions. durham.ac.uk

While specific examples detailing the flow synthesis of the parent "this compound" are not extensively documented, the application of flow chemistry to the synthesis and modification of the core oxazoline ring demonstrates its potential. For instance, the Ritter reaction, a common method for generating amide intermediates that can subsequently cyclize to form oxazolines, has been successfully optimized for flow conditions, resulting in shorter reaction times and higher yields. researchgate.netdurham.ac.uk A novel rearrangement of 3-hydroxyazetidines to highly substituted 2-oxazolines via a Ritter-initiated cascade has been shown to be amenable to continuous flow processing, which dramatically reduces reaction times and simplifies scale-up. durham.ac.uk

Flow reactors are particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive or unstable intermediates. youtube.com The on-demand generation of these species in a flow system minimizes their accumulation and reduces the risk of side reactions or hazardous events. youtube.com Additionally, processes that are challenging in batch, like oxidations using solid-supported reagents such as manganese dioxide (MnO₂), can be streamlined in flow. cinz.nz Packing the oxidant into a column reactor allows for the straightforward oxidation of oxazolines to oxazoles, with the product eluting continuously from the reactor. cinz.nz This approach was successfully applied to the synthesis of a dioxazole, highlighting the efficiency of flow chemistry for complex transformations. cinz.nz These examples underscore the potential of flow chemistry to enable safer, greener, and more efficient scalable production of this compound and its derivatives.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral 2-aminooxazolines is of significant interest due to their potential applications as chiral ligands and building blocks in asymmetric synthesis. nih.govresearchgate.net Achieving high levels of stereocontrol in the formation of the oxazoline ring is a key challenge addressed by modern synthetic methodologies.

Enantioselective Approaches for Chiral Center Introduction

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of chiral oxazoline derivatives.

One powerful approach is the catalytic asymmetric hydrogenation of prochiral precursors. For example, the ruthenium(II)–NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. rsc.org These chiral products can then be transformed into other valuable compounds, such as chiral β-amino alcohols. rsc.org

Another strategy involves the use of chiral auxiliaries. Chiral oxazolines, readily prepared from amino acid-derived amino alcohols, have long been recognized as versatile chiral auxiliaries in asymmetric carbon-carbon bond formations. nih.gov More recently, they have been employed as dual-function traceless chromophores and chiral auxiliaries in photoassisted synthesis. nih.gov In this methodology, photoinduced cycloadditions of substrates containing a chiral oxazoline unit lead to the formation of enantioenriched heterocyclic ketones with high enantiomeric excesses (up to 90% ee). nih.gov

Direct synthesis from chiral starting materials is also a common route. Optically active 2-(N,N-dialkylamino)oxazolines can be synthesized in moderate to excellent yields from α-amino alcohols derived from commercially available α-amino acids, without the need for a catalyst. researchgate.net Furthermore, a chiral triazole-substituted iodoarene has been used to catalyze an enantioselective oxidative cyclization of N-allyl carboxamides, providing highly enantioenriched oxazolines. organic-chemistry.org

Diastereoselective Control in Ring Formation Reactions

Diastereoselective synthesis focuses on controlling the formation of a specific diastereomer when a molecule has multiple stereocenters. Several methods have been reported for the diastereoselective synthesis of substituted oxazolines.

A highly diastereoselective, copper-triggered three-component reaction of CF₃CHN₂, nitriles, and aldehydes affords CF₃-substituted oxazolines in moderate to high yields with excellent diastereoselectivities. rsc.org This method allows for the simultaneous formation of C-C, C-N, and C-O bonds in a single step. rsc.org

The reaction of sulfur ylides with stable precursors of acyl imines has been developed into a one-pot method for synthesizing oxazolines. researchgate.net This [4+1] cyclization proceeds through a mixture of aziridines and oxazolines, which upon treatment with BF₃·OEt₂, provides trans-oxazolines diastereoselectively via an in situ Heine-type aziridine (B145994) ring expansion. researchgate.net

As previously mentioned, microwave-assisted synthesis can also provide a high degree of diastereocontrol. The reaction of substituted aryl aldehydes with TosMIC can be tuned to produce 4,5-disubstituted oxazolines diastereoselectively by using a specific amount of base under microwave irradiation. nih.govacs.org This method is notable for its operational simplicity, high efficiency, and the use of inexpensive starting materials. nih.gov

Table 2: Examples of Diastereoselective Synthesis of Substituted Oxazolines

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | CF₃CHN₂, Nitriles, Aldehydes | CuO (20 mol%) | Excellent diastereoselectivity for CF₃-substituted oxazolines | rsc.org |

| [3+2] Cycloaddition | Aryl Aldehydes + TosMIC | K₃PO₄ (1 equiv.) / Microwave | Diastereoselective formation of 4,5-disubstituted oxazolines | nih.govacs.org |

| [4+1] Cycloaddition / Ring Expansion | Sulfur Ylides + Acyl Imine Precursors | BF₃·OEt₂ | One-pot synthesis of trans-oxazolines | researchgate.net |

| [4+1] Heteroannulation | Enamides + α-Carbonyl Sulfoxonium Ylides | Ag-catalyst | Diastereoselective access to multi-functionalized oxazolines | researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms

Ring-Opening Reactions of the Dihydrooxazole Moiety

While the 4,5-dihydro-1,3-oxazole ring is a relatively stable heterocycle, it is susceptible to cleavage under various nucleophilic and hydrolytic conditions. beilstein-journals.orgnih.gov

The dihydrooxazole ring can be opened through nucleophilic attack, with the site of attack and resulting product dependent on the reaction conditions. Under acidic conditions, the ring is activated, and nucleophilic attack typically occurs at the C5 position via an SN2 mechanism, leading to β-substituted carboxamides. beilstein-journals.orgnih.gov In contrast, some base-promoted ring-opening reactions have also been developed. For instance, the use of potassium tert-butoxide can promote a selective ring-opening N-alkylation of related 2-oxazolines. beilstein-journals.orgnih.gov

A notable example of nucleophilic ring-opening involves the reaction of 4,5-dihydrooxazoles with base-generated ortho-quinone methides (o-QMs). nih.govacs.org In this multi-component reaction, the dihydrooxazole nitrogen atom attacks the electrophilic o-QM, forming a zwitterionic intermediate. nih.govacs.org Subsequent hydrolytic workup cleaves the ring, ultimately yielding N-amino-benzylated phenols. nih.govacs.org Hydrogenation over a palladium-on-carbon catalyst can also induce ring cleavage through hydrogenolysis, yielding an opened (α-methylphenethyl)urea derivative from 2-amino-5-phenyl-2-oxazoline. mdma.ch

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile/Reagent System | Proposed Intermediate | Product Type | Reference(s) |

| Nucleophiles (general, under acidic conditions) | Oxazolinium cation | β-Substituted carboxamides | beilstein-journals.org, nih.gov |

| ortho-Quinone Methide / H₂O | Dihydrooxazolium zwitterion | N-amino-benzylated phenols | nih.gov, acs.org |

| H₂ / Pd-C | - | Ring-opened urea (B33335) derivative | mdma.ch |

| KOt-Bu / Benzyl (B1604629) Halide | - | 2-Aminoethyl acetate (B1210297) derivative | beilstein-journals.org, nih.gov |

Hydrolysis represents a fundamental reaction of the 2-amino-2-oxazoline system. Mechanistic studies on related 2-substituted-2-oxazolinium salts confirm that the cleavage proceeds via nucleophilic attack of water at the C2 position of the ring, not the C5 position. researchgate.net The reaction is often initiated by the protonation of the ring's nitrogen atom, which activates the C2 carbon for attack. This leads to a tetrahedral intermediate that subsequently rearranges to an amino ester, which can then isomerize to the more stable N-substituted-(2-hydroxyethyl)amide or urea derivative. researchgate.net This process is effectively the reverse of the common synthetic route to 2-oxazolines, which involves the acid-catalyzed dehydrative cyclization of N-(2-hydroxyethyl)amides. acs.orgmdpi.com

The oxazoline (B21484) ring can also be cleaved under basic conditions. For example, bicyclic systems formed from the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate undergo ring hydrolysis in the presence of a base, which attacks the C(9) atom (equivalent to C5 of the original oxazoline ring) of the fused system. clockss.org

Functionalization Reactions at the Exocyclic Amine Group

The presence of the exocyclic amine group, in tautomeric equilibrium with the endocyclic imine, allows for a range of derivatization reactions. The regioselectivity of these reactions is a key consideration, as both the exocyclic and endocyclic nitrogen atoms are potent nucleophilic centers. tandfonline.comclockss.org

Alkylation and acylation reactions can occur at either the exocyclic or endocyclic nitrogen. The outcome often depends on the specific reagents and reaction conditions. For example, treatment of 2-amino-5-phenyl-2-oxazoline with methyl iodide results in methylation at the endocyclic nitrogen (N-3), yielding 2-imino-3,4-dimethyl-5-phenyloxazolidine. mdma.ch

Acylation with acetic anhydride (B1165640) in pyridine (B92270) leads to a monoacetyl derivative. mdma.ch The precise structure can be complex due to the tautomerism, but it demonstrates the capability of functionalizing the amino moiety. mdma.ch The primary amine group can generally be expected to participate in reactions such as protonation, alkylation, and acylation. wikipedia.org

A significant class of derivatives is formed through the reaction of the amine function with isocyanates and isothiocyanates to yield urea and thiourea (B124793) adducts, respectively. tandfonline.com The condensation of 2-amino-2-oxazolines with isocyanates can lead to complex mixtures of regioisomers, with substitution occurring on either the endocyclic or exocyclic nitrogen atom. tandfonline.comresearchgate.net

In the reaction with ethoxycarbonyl isothiocyanate, the initial nucleophilic attack has been shown to occur at the more nucleophilic endocyclic nitrogen atom. clockss.org This is followed by a cyclization step. Similarly, reactions with other isocyanates and isothiocyanates can yield 3-monosubstituted or 2,3-disubstituted 2-iminooxazolidines, depending on the conditions and the electrophile's nature. researchgate.net

Table 2: Reactivity with Isocyanates and Isothiocyanates

| Reagent | Primary Site of Attack | Product Type | Reference(s) |

| α-Methylbenzyl isocyanate | Endocyclic or exocyclic nitrogen | Diastereomeric urea derivatives | tandfonline.com |

| Ethoxycarbonyl isothiocyanate | Endocyclic nitrogen | Oxazolo[3,2-a]-1,3,5-triazine derivative | clockss.org |

| General Isocyanates/Isothiocyanates | Endocyclic or exocyclic nitrogen | 2-Iminooxazolidine derivatives | researchgate.net |

Reactivity of the Dihydrooxazole Ring System under Various Conditions

The 2-amino-2-oxazoline ring system exhibits distinct reactivity based on the chemical environment. As strong bases, these compounds readily form well-characterized salts. mdma.ch The inherent stability of the ring means it is generally resistant to a range of nucleophiles and bases under mild conditions. beilstein-journals.orgnih.gov However, this stability can be overcome with forcing conditions or by activation, such as under acidic environments which facilitate ring-opening. beilstein-journals.orgnih.gov

A key aspect of its reactivity is its behavior in polymerization reactions. The nucleophilic character of the amine group in 4,5-dihydro-1,3-oxazol-2-amine prevents it from being used as a monomer in cationic ring-opening polymerization (CROP). mdpi.com The amine group acts as a terminating agent, interfering with the initiation or propagation steps of the polymerization of other 2-oxazoline monomers. mdpi.com

Electrophilic and Nucleophilic Substitutions on Substituted Rings

The 2-amino-4,5-dihydro-1,3-oxazole structure exists in a tautomeric equilibrium between the 2-amino-2-oxazoline form and the 2-imino-oxazolidine form. researchgate.net This equilibrium is crucial as it dictates the molecule's reactivity towards electrophiles. The amidine group within the five-membered heterocycle is central to this behavior, presenting two nitrogen atoms with differing nucleophilic characteristics. researchgate.net

In the 2-amino-2-oxazoline tautomer, the endocyclic nitrogen atom is the more potent nucleophile, whereas in the 2-imino-oxazolidine form, the exocyclic nitrogen atom exhibits greater reactivity. researchgate.net Consequently, substitution reactions can be directed to either the endocyclic or exocyclic nitrogen depending on the reaction conditions and the specific tautomer that is favored. researchgate.net

Reactions with electrophiles such as isocyanates and arylisothiocyanates demonstrate this dual reactivity. Depending on the experimental setup and the nature of the electrophile, these reactions yield either 3-monosubstituted or 2,3-disubstituted 2-iminooxazolidines. researchgate.net This highlights that the primary site of electrophilic attack is the nitrogen atoms of the guanidine-like functional group, rather than the carbon atoms of the heterocyclic ring. While nucleophilic substitution reactions on the oxazole (B20620) ring itself are generally uncommon, the reactivity of this system is dominated by the nucleophilicity of its nitrogen centers. tandfonline.comsemanticscholar.orgthepharmajournal.com

| Reactant | Electrophile | Conditions | Product | Citation |

|---|---|---|---|---|

| 2-Amino-2-oxazoline | Isocyanates | Varying | 3-Monosubstituted 2-iminooxazolidines | researchgate.net |

| 2-Amino-2-oxazoline | Isocyanates | Varying | 2,3-Disubstituted 2-iminooxazolidines | researchgate.net |

| 2-Amino-2-oxazoline | Arylisothiocyanates | Varying | 3-Monosubstituted 2-iminooxazolidines | researchgate.net |

| 2-Amino-2-oxazoline | Ethoxycarbonyl isothiocyanate | - | 2,3,6,7-Tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones | researchgate.net |

Metalation and Lithiation Strategies for Further Derivatization

Metalation, particularly lithiation, of the 2-oxazoline ring system is a powerful strategy for creating carbon-carbon bonds and introducing further functionalization. This approach typically involves the deprotonation of a C2-substituent on the oxazoline ring using a strong base.

The lithiation of 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles is well-documented. researchgate.net Strong bases, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or lithium diisopropylamide (LDA), are used to deprotonate the carbon atom adjacent (in the α-position) to the oxazoline ring. researchgate.netnih.gov This process generates a configurationally stable, α-lithiated intermediate that can react with a wide array of electrophiles. researchgate.netsemanticscholar.org For instance, the treatment of 2-chloromethyl-2-oxazoline with strong bases like LDA or potassium hexamethyldisilazide (KHMDS) leads to the formation of trans-1,2,3-tris(oxazolinyl)cyclopropane. nih.gov

These lithiated intermediates readily undergo reactions with electrophiles such as aldehydes, ketones, and alkyl halides, enabling the synthesis of complex, polyfunctionalized molecules. researchgate.netsemanticscholar.org The oxazoline group, in this context, acts as a masked carboxylic acid or amino alcohol equivalent, which can be revealed in subsequent synthetic steps.

| Oxazoline Derivative | Base | Electrophile | Product Type | Citation |

|---|---|---|---|---|

| 2-Methyl-4,5-dihydro-1,3-oxazole | sec-BuLi/TMEDA | Nitrone | 2-[(E)-Alkenyl]-4,5-dihydro-1,3-oxazole | researchgate.net |

| 2-Ethyl-4,5-dihydro-1,3-oxazole | sec-BuLi | Nitrone | 1,6-Dioxa-2,9-diazaspiro[4.4]nonane | researchgate.net |

| 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole | LDA or KN(SiMe3)2 | - (Self-condensation) | trans-1,2,3-Tris(oxazolinyl)cyclopropane | nih.gov |

| Lithiated (α-chloroalkyl)oxazoline | - | Diheteroaryl imines | 1,2,3-tri-Heterocycle-substituted aziridines | semanticscholar.org |

| 2-(Aminomethyl)oxazolines | Strong Base | Alkyl halides | Alkylated 2-(aminomethyl)oxazolines | researchgate.net |

Rearrangement Pathways and Isomerization Studies

The 4,5-dihydro-1,3-oxazole ring system is susceptible to a variety of rearrangement and isomerization reactions, which can lead to the formation of different heterocyclic structures or ring-opened products.

An intramolecular transposition has been identified during the reaction of 2-amino-2-oxazolines with certain electrophiles, such as isocyanates. researchgate.netcdnsciencepub.com This suggests a complex reaction mechanism involving the rearrangement of the initial adduct.

A significant rearrangement pathway is the oxidative ring expansion of 2-substituted oxazolines. acs.org Treatment with selenium dioxide (SeO₂), for example, promotes an oxidative rearrangement of 2-alkyl- and 2-(arylmethyl)oxazolines into 3-substituted 5,6-dihydro-2H-1,4-oxazin-2-ones. acs.org This reaction proceeds in good to excellent yields and represents a novel method for synthesizing chiral glycine (B1666218) synthons, which are valuable in the asymmetric synthesis of α-amino acids. acs.org The proposed mechanism involves a "nitrilium to acylium" 1,2-migration. acs.org

Furthermore, 2-oxazolines can undergo a selective ring-opening N-alkylation reaction. When 2-methyl-2-oxazoline (B73545) is treated with benzyl halides in the presence of potassium tert-butoxide (KOt-Bu), it yields 2-aminoethyl acetate derivatives. beilstein-journals.orgnih.gov This transition-metal-free method provides a convenient pathway to versatile tertiary amines, where KOt-Bu acts as both the promoter and an oxygen donor. beilstein-journals.orgnih.gov

Isomerization from other ring systems can also lead to the formation of 2-oxazolines. For instance, chiral 3-amido-2-phenyl azetidines can be isomerized to the corresponding 2-oxazolines, often catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂). mdpi.com

| Starting Material | Reagent/Condition | Pathway | Product | Citation |

|---|---|---|---|---|

| 2-Amino-2-oxazolines | Isocyanates | Intramolecular Transposition | Substituted 2-iminooxazolidines | researchgate.netcdnsciencepub.com |

| 2-(Arylmethyl)oxazolines | SeO2, Dioxane, Reflux | Oxidative Rearrangement (Ring Expansion) | 5,6-Dihydro-2H-1,4-oxazin-2-ones | acs.org |

| 2-Methyl-2-oxazoline | Alkyl Halides, KOt-Bu | Ring-Opening N-Alkylation | 2-Aminoethyl acetate derivatives | beilstein-journals.orgnih.gov |

| 3-Amido-2-phenyl azetidines | Cu(OTf)2 or CF3COOH | Isomerization | 2-Oxazolines | mdpi.com |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

Computational analysis of the electronic structure of 4,5-dihydro-1,3-oxazol-2-amine and related compounds reveals key features that govern their chemical properties. These studies often utilize methods like Density Functional Theory (DFT) to model the molecule's orbitals and charge distribution. bohrium.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

For derivatives of 4,5-dihydro-1,3-oxazole, the HOMO is often localized on specific regions of the molecule, such as a dichlorophenyl π-system in 5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine, while the LUMO may be centered on the C=N bond of the oxazoline (B21484) ring. The HOMO-LUMO energy gap can be influenced by substituents on the oxazoline ring. semanticscholar.org For instance, in a study of 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine, the calculated HOMO-LUMO gap varied depending on the computational method used, with values of 4.105 eV (DFT/B3LYP), 2.295 eV (DFT/PBEPBE), 8.340 eV (HF/3-21G), and 5.98 eV (MP2/3-21G). researchgate.net

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 4,5-Dihydro-1,3-oxazole Derivative

| Computational Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT/PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF/3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2/3-21G | -0.08263 | -0.30646 | 5.98 |

Data sourced from a study on a complex derivative of 4,5-dihydro-1,3-oxazole. researchgate.net

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps display the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. reed.edu

Computational studies on oxazoline derivatives have utilized ESP maps to identify nucleophilic and electrophilic regions, which can guide derivatization strategies. For instance, in related heterocyclic systems, the nitrogen and oxygen atoms often exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic interaction. derpharmachemica.com The comparison of ESP maps between different molecules, such as idazoxan (B1206943) and its analogues, has been used to understand their binding profiles at specific receptors. acs.org

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of this compound derivatives play a significant role in their biological activity and reactivity. Computational methods are employed to explore the potential energy surface of these molecules and identify stable conformations.

Global and Local Energy Minimum Conformer Search

Conformational analysis involves searching for all possible spatial arrangements of a molecule and determining their relative energies. This process identifies the global energy minimum conformer, which is the most stable arrangement, as well as other low-energy local minima. For some 4,5-dihydro-1,3-oxazole derivatives, the oxazoline ring is nearly planar. iucr.org In more complex structures, the molecule can adopt specific conformations, such as an approximate U-shape, influenced by intramolecular interactions like π–π stacking. iucr.org The conformation of these molecules can also be affected by intramolecular hydrogen bonds. iucr.org

Tautomerism Studies and Equilibrium Analysis

This compound can exist in different tautomeric forms, primarily the amino and imino forms. Theoretical investigations suggest that the amide (amino) form is generally more stable than the tautomeric imidic acid (imino) form. thieme-connect.de However, the equilibrium between these tautomers can be influenced by factors such as the solvent and substituents.

In related 2-acylmethyl-2-oxazolines, computational studies have shown that the enamine tautomer is the most stable form in the gas phase. rsc.org This is supported by solid-state X-ray diffraction studies which also show the prevalence of the enamine form. rsc.org The relative stabilities of different tautomers can be calculated to understand the tautomeric equilibrium.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 4,5-dihydro-1,3-oxazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and understand the factors that control the reaction's outcome.

For example, DFT calculations have been used to study the Au(I)-catalyzed [3 + 2] reaction of 4,5-dihydro-1,2,4-oxadiazoles with ynamides. mdpi.com These studies have elucidated a plausible mechanism involving the formation of a key α-imino gold carbenoid intermediate. mdpi.com The calculations help to understand the regioselectivity of the reaction and can reveal complex reaction pathways that might not be anticipated from experimental observations alone. mdpi.com Similarly, computational studies have been employed to investigate the addition of lithiated 2-alkyl-4,5-dihydro-1,3-oxazoles to nitrones, revealing the intermediacy of spirocyclic compounds. researchgate.net

Transition State Characterization and Activation Energy Calculations

The study of transition states and the calculation of their associated activation energies are fundamental to understanding reaction kinetics and mechanisms. For reactions involving oxazoline derivatives, computational approaches have been instrumental in elucidating complex pathways.

DFT calculations have been employed to study the geometries of various tautomers and isomers of 2-amino-2-oxazoline. researchgate.net These studies compute the amino tautomer to be more stable than the imino tautomer, with iminization free energies calculated to be in the range of 5–14 kJ/mol. researchgate.net

In the context of proton transfer processes, a key reaction for this class of compounds, DFT has been used to investigate multiple potential pathways. worldscientific.com For a derivative, 2-amino-2-oxazolin-4-one, calculations revealed that the activation barriers for proton transfer are significantly high in the isolated molecule. worldscientific.com However, the presence of other molecules, such as water or another molecule of the compound itself, can dramatically lower this barrier. worldscientific.com

Further illustrating the power of these methods, computational analysis of the gold(I)-catalyzed [3+2] reaction of 4,5-dihydro-1,2,4-oxadiazoles (a related heterocycle) with ynamides successfully characterized the transition states for each step of the mechanism. mdpi.com By calculating the Gibbs free energies of activation (ΔG‡), researchers could map out the energetic landscape of the reaction, identifying the most favorable pathways and explaining the observed regioselectivity. mdpi.com For instance, the initial nucleophilic attack was found to have a significant energy barrier, which dictates the course of the subsequent steps. mdpi.com

Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) for Steps in a Catalyzed Reaction of a Dihydro-oxadiazole Derivative mdpi.com This table is illustrative of the types of data generated in transition state analysis of related heterocyclic systems.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Initial Nucleophilic Attack | 10.2 |

| 4-endo-trig Cyclization | ~30 |

| Imine Attack (Ring Expansion) | Lower Energy Path |

| Amine Attack (Ring Expansion) | Higher Energy Path (by 5-6 kcal/mol) |

These computational investigations provide a detailed, step-by-step view of the reaction, highlighting the energy required to move from reactants through high-energy transition states to products.

Solvation Effects and Reaction Pathway Modeling

The surrounding solvent environment can have a profound impact on reaction pathways and equilibria. Computational models, such as the Polarizable Continuum Model (PCM) and the SCRF (Self-Consistent Reaction Field) formalism, are used to simulate these solvation effects. researchgate.netmdpi.com

Studies on the tautomerism of 2-amino-2-oxazoline have shown that solvation causes a distinct shift in the tautomeric preference, favoring the imino species over the more stable amino form found in the gas phase. researchgate.net This demonstrates that the solvent can alter the fundamental properties and reactivity of the molecule.

Reaction pathway modeling is another area where computation provides critical insights. For the proton transfer process in 2-amino-2-oxazolin-4-one, researchers proposed and investigated five distinct pathways: a direct transfer, assistance by one, two, or three water molecules, and a self-assisted path via dimerization. worldscientific.com This modeling revealed a clear catalytic effect from water molecules and dimerization. worldscientific.com The introduction of even a single water molecule creates a new, lower-energy pathway for the proton to travel, effectively catalyzing the reaction. The computed activation barriers in the presence of water were found to be approximately 35–45 kcal/mol lower than in the isolated molecule, a dramatic reduction that underscores the importance of the immediate chemical environment. worldscientific.com

Furthermore, DFT calculations incorporating bulk aqueous solvation have been used to assess the optimized geometries of ionic structures formed between aminoxazoline derivatives and amino acids, validating experimental observations of their interactions. nih.gov In more complex multi-component reactions, postulated mechanisms involving several speculative intermediates can be evaluated for their plausibility based on the calculated stability of the proposed structures. acs.org

Quantitative Structure-Reactivity/Property Relationships (QSPR) from Computational Data

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. These models rely on molecular descriptors, which are numerical values derived from the compound's theoretical molecular structure, often calculated using DFT. semanticscholar.orgsemanticscholar.org

A notable application is the development of a receptor-dependent 4D-QSAR model for a series of 4,5-dihydro-1,3,4-oxadiazole derivatives designed as potential anticancer agents targeting the cannabinoid receptor. nih.gov This advanced model uses molecular dynamics simulations to generate conformational profiles of the compounds within the receptor's binding site. nih.gov The resulting model showed strong predictive power, as indicated by its statistical validation metrics. nih.gov

Table 2: Statistical Results for a 4D-QSAR Model of Dihydro-oxadiazole Derivatives nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| r² | 0.8487 | Coefficient of determination for the training set. |

| Q²LOO | 0.7667 | Cross-validation coefficient (Leave-One-Out). |

| Q²LNO | 0.7524 | Cross-validation coefficient (Leave-N-Out). |

| r²Pred | 0.8358 | Predictive r-squared for the external test set. |

The high values for these parameters indicate a robust model with excellent internal and external predictive capability for the biological activity of new compounds in this class. nih.gov

The QSPR/QSAR approach has also been applied to other properties. For example, quantum chemical calculations have been used to correlate the molecular structure of different oxazole (B20620) derivatives with their performance as corrosion inhibitors for mild steel. semanticscholar.org Similarly, QSRT (Quantitative Structure-Relationship Techniques) studies have been performed on isoxazolyl 1,3,4-oxadiazoles to establish a relationship between structural features and antimicrobial activity by analyzing computed parameters like the bioconcentration factor (BCF) and partition coefficient (log P). researchgate.net These studies highlight the versatility of computational data in predicting a wide range of chemical and biological behaviors.

Synthesis and Reactivity Profiles of Derivatives and Analogues

N-Substituted 4,5-Dihydro-1,3-oxazol-2-amine Derivatives

The exocyclic amino group of 2-amino-2-oxazolines is a key site for derivatization, most commonly through acylation. The resulting N-acyl-2-amino-2-oxazolines exhibit distinct reactivity. For instance, N-acyl-2-oxazolidinones can undergo a decarboxylative isomerization to furnish 2-oxazolines. nih.govresearchgate.net This transformation is typically promoted by reagents like lithium iodide in the presence of a mild proton source and an amine base, proceeding under gentle conditions (25-50°C). nih.govresearchgate.net This method provides an alternative to metal-catalyzed approaches, allowing for lower reaction temperatures. nih.gov

The reactivity of these N-substituted derivatives is crucial for their role as synthetic intermediates. For example, a cysteine-derived oxazolidinone has been developed to function as both a chiral auxiliary and an acyl transfer agent. nih.gov In this system, an intramolecular N-to-S acyl transfer converts stable chiral amides into more reactive thioesters, which are valuable in further synthetic steps like peptide synthesis. nih.gov This strategy leverages the twisted, high-energy nature of the exocyclic amide bond in N-acyloxazolidinones to facilitate the transfer. nih.gov

Ring-Substituted this compound Analogues

Substitution on the carbon backbone of the oxazoline (B21484) ring, at positions 4 and/or 5, provides access to a vast chemical space. The nature of these substituents significantly influences the molecule's properties and subsequent reactivity.

The synthesis of ring-substituted 2-amino-2-oxazolines is frequently achieved through cyclization reactions where the substituents are pre-installed on the starting materials. A common and powerful method is the reaction of substituted amino alcohols with nitriles or their synthetic equivalents. chemicalbook.comorganic-chemistry.org For example, 2-aryl-2-oxazolines can be prepared by reacting 2-aminoethanol with aromatic aldehydes using reagents like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org Ruthenium(II) complexes have been shown to catalyze the condensation of nitriles with ethanolamine (B43304) to produce 2-aryl and 2-alkyl substituted oxazolines in high yields. chemicalbook.com

Another significant approach is the [3+2] cycloaddition reaction. A diastereoselective synthesis of 4,5-disubstituted oxazolines can be achieved through the reaction of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov The level of base used in this reaction can control the outcome, yielding either 4,5-disubstituted oxazolines or, with more base, 5-substituted oxazoles. nih.gov

A range of 2-aminooxazolines with aryl and heteroaryl substitutions have been synthesized and explored for their biological potential. For instance, libraries of pyridyl-aryl amino-oxazolines have been developed using branching cascade strategies, starting from a common precursor to generate diverse molecular frameworks. researchgate.net

Table 1: Synthesis of Substituted 2-Oxazolines via Aldehyde/Nitrile Condensation

| Starting Aldehyde/Nitrile | Reagent/Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Aminoethanol, Pyridinium hydrobromide perbromide | 2-Phenyl-4,5-dihydro-1,3-oxazole | Good | organic-chemistry.org |

| 4-Aminobenzonitrile | Ethanolamine, Ruthenium(II) complex | 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline | 87% | chemicalbook.com |

| Substituted Aryl Aldehydes | TosMIC, K₃PO₄ (1 equiv) | Diastereoselective 4,5-disubstituted oxazolines | Moderate to Excellent | nih.gov |

| Aryl Halides | Amino alcohols, t-Bu isocyanide, Pd catalyst | 2-Aryl-2-oxazolines | Excellent | organic-chemistry.org |

The introduction of halogens and other functional groups with varying electronic properties onto the 2-aminooxazoline scaffold is critical for modulating chemical reactivity and biological activity. Halogenated analogues are often prepared from halogenated precursors. For example, the synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine begins with the formation of a dichlorinated epoxide, which is then opened and cyclized.

The synthesis of 3-halo-4,5-dihydroisoxazoles, a related class of compounds, often involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. researchgate.net The halogenated isoxazoline (B3343090) ring can then undergo nucleophilic substitution at the C3 position. researchgate.net While this applies to the isoxazole (B147169) core, similar strategies of incorporating functionalized building blocks are used for oxazolines. For instance, fluorinated chiral oxazoline derivatives have been synthesized for use as ligands in asymmetric catalysis. nih.gov

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on aryl rings attached to the oxazoline core can influence reaction outcomes. In the synthesis of substituted N-phenyl-1,3-benzoxazol-2-amine derivatives (a fused analogue), a variety of substituted isothiocyanates and aminophenols bearing both EWGs and EDGs were successfully employed, demonstrating the robustness of the cyclization methodology. nih.gov

Fused Ring Systems Incorporating the this compound Moiety

Fusing the 2-aminooxazoline ring with other aromatic or heterocyclic systems creates rigid, polycyclic scaffolds of significant interest in medicinal chemistry. A prominent example is the oxazolo[5,4-b]pyridine (B1602731) system. These are typically synthesized by the cyclization of 3-amino-2-hydroxypyridine (B57635) or 2-amino-3-hydroxypyridine (B21099) derivatives with various reagents. clockss.orgresearchgate.net

One method involves heating 2-amino-3-hydroxypyridine derivatives with carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org For example, reacting 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C gives the corresponding oxazolo[4,5-b]pyridine (B1248351) in high yield. clockss.org More recently, a one-step method for synthesizing oxazolo[5,4-b]pyridines with a carboxylic acid linker was developed by reacting 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. researchgate.net

These fused systems can undergo further reactions. For example, 7-aryl-substituted oxazolo[5,4-b]pyridines can be rearranged into benzo[c] Current time information in Bangalore, IN.arabjchem.orgnaphthyridinones using aluminum chloride under mild conditions. acs.org Other related fused systems include oxazolo[5,4-d]pyrimidines, which can be constructed by building a pyrimidine (B1678525) ring onto a functionalized oxazole (B20620) precursor. nih.gov

Table 2: Synthesis of Fused Oxazolo-Pyridine Systems

Chiral Derivatives and their Synthetic Potential

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, and chiral 2-aminooxazolines are valuable targets and tools in this field. Their synthesis often relies on the use of chiral starting materials, such as amino acids, or the application of chiral auxiliaries and catalysts.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.govresearchgate.net Oxazolidinones themselves, particularly Evans-type auxiliaries, are a cornerstone of asymmetric synthesis. nih.govrsc.org A cysteine-derived oxazolidinone chiral auxiliary has been developed that facilitates highly selective asymmetric aldol (B89426) reactions, Michael additions, and alkylations. nih.gov

The synthesis of the chiral oxazoline ring itself can be achieved with high enantioselectivity. For instance, camphorsultam, another classic chiral auxiliary, was used to construct a core oxazoline ring asymmetrically during the total synthesis of manzacidin B, providing superior stereoselectivity compared to an oxazolidinone auxiliary in that specific case. wikipedia.org The asymmetric hydrogenation of 2-oxazolones catalyzed by ruthenium(II)-NHC complexes is another efficient route to optically active 4-substituted 2-oxazolidinones, which are precursors to chiral β-amino alcohols and bisoxazoline ligands. rsc.org

Chiral 2-aminooxazolines and related structures are not only synthetic targets but also serve as important chiral ligands in asymmetric catalysis. nih.gov New chiral pyridine-containing oxazoline derivatives with fluorine substituents have been synthesized and characterized for their potential in metal-catalyzed asymmetric reactions. nih.gov The defined stereochemistry of these ligands is crucial for inducing enantioselectivity in chemical transformations.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution NMR Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 4,5-Dihydro-1,3-oxazol-2-amine and its derivatives in solution. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom. In ¹H NMR, the methylene (B1212753) protons (-CH₂-CH₂-) of the oxazoline (B21484) ring typically appear as multiplets, while the amine (-NH₂) protons present a signal whose chemical shift can be concentration and solvent-dependent. The corresponding carbon atoms are resolved in the ¹³C NMR spectrum, with the C=N carbon appearing at a characteristic downfield shift. ipb.pt

Advanced NMR techniques are employed when one-dimensional spectra are insufficient for complete structural assignment, especially in more complex molecules derived from this compound. ipb.pt

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping out the complete molecular structure. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the protons at C4 and C5, confirming their adjacent relationship within the oxazoline ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edunih.gov An HSQC spectrum would display cross-peaks linking the proton signals at C4 and C5 to their respective carbon signals, providing a direct C-H connectivity map. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For a derivative of this compound, an HMBC spectrum could show correlations from the amine protons to the C2 and C4 carbons, and from the C5 methylene protons to the C4 and C2 carbons, thereby confirming the ring structure and the position of the amino group. nih.gov

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows proton-proton coupling (e.g., H4 ↔ H5). |

| HSQC | ¹H ↔ ¹³C (1-bond) | Connects protons to their directly attached carbons (e.g., H4-C4, H5-C5). |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Reveals long-range connectivity, confirming the molecular skeleton (e.g., NH₂ ↔ C2). |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights where diffraction methods may be limited. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govworktribe.com Different polymorphs of a compound can exhibit distinct ssNMR spectra due to differences in molecular conformation and packing within the crystal lattice. dur.ac.uknih.gov

For this compound, ssNMR could be used to:

Identify and Quantify Polymorphs: The ¹³C cross-polarization/magic-angle spinning (CP/MAS) experiment can resolve distinct signals for carbon atoms in different crystalline environments, allowing for the identification and even quantification of different polymorphic forms in a bulk sample. nih.gov

Analyze Supramolecular Interactions: Proximity between nuclei can be probed using 2D ssNMR correlation experiments. For instance, ¹H-¹H correlation spectra can reveal details about intermolecular hydrogen bonding networks, which are critical to the supramolecular structure. researchgate.net This can help elucidate how molecules of this compound interact with each other in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of chiral molecules. mdpi.com While the crystal structure for the parent this compound is not widely reported, analysis of closely related derivatives reveals key structural features that are expected to be conserved. researchgate.netnih.gov

SCXRD analysis of oxazoline-containing compounds consistently shows that intermolecular hydrogen bonding is a dominant force in the crystal packing. rsc.org The amine group (-NH₂) of this compound is a potent hydrogen bond donor, while the ring nitrogen and oxygen atoms can act as acceptors. These interactions dictate the formation of extended supramolecular architectures, such as chains or sheets, within the crystal lattice. rsc.orgmdpi.com

| Parameter | Example from a related structure nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.77 Å, b = 7.33 Å, c = 8.64 Å, β = 99.41° |

| Intermolecular Interaction | C-H···N hydrogen bonds forming molecular chains. |

Advanced Mass Spectrometry for Reaction Monitoring and Metabolite Identification (non-clinical)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is an essential tool for confirming the molecular weight of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov

For protonated this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. Studies on related 2-arene-2-oxazolines have identified key fragmentation pathways, including cleavage of the oxazoline ring. nih.gov The fragmentation data can be used to create a structural fingerprint, helping to identify the compound in complex mixtures and to distinguish it from its isomers. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 87.05 [C₃H₇N₂O]⁺ | Loss of ethene | -C₂H₄ |

| 87.05 [C₃H₇N₂O]⁺ | Loss of ammonia | -NH₃ |

| 87.05 [C₃H₇N₂O]⁺ | Ring opening and cleavage | -CH₂O, -HCN |

High-resolution mass spectrometry (HRMS), often performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). thermofisher.comnih.gov This allows for the determination of the exact mass of the molecule and, consequently, its elemental formula. drug-dev.com

For this compound (C₃H₆N₂O), the calculated monoisotopic mass is 86.0480 Da. An HRMS measurement confirming this exact mass provides unambiguous evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass. rsc.org This capability is critical for verifying the identity of a newly synthesized compound or for identifying unknown reaction byproducts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

The primary functional groups that dictate the vibrational spectrum of this compound are the amino group (-NH₂), the endocyclic C=N imine bond, the saturated ring methylene groups (-CH₂-), and the C-O-C ether linkage within the oxazoline ring.

FT-IR Spectroscopy

The FT-IR spectrum is particularly sensitive to polar bonds and provides distinct signals for the N-H, C=N, and C-O vibrations.

N-H Vibrations: The amino group typically exhibits strong, sharp absorption bands in the 3500-3200 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In plasma-polymerized films containing oxazoline and amine functionalities, a broad absorption band in the range of 3600–3000 cm⁻¹ is attributed to N-H or O-H stretching vibrations mdpi.com. The N-H bending or scissoring vibration is expected to appear in the 1650-1550 cm⁻¹ range mdpi.com.

C-H Vibrations: The stretching vibrations of the C-H bonds in the methylene groups of the oxazoline ring are anticipated in the 3000-2850 cm⁻¹ region. In polyoxazolines, these C-H stretching bands are described as weak nih.gov. Bending vibrations for CH₂ and CH₃ groups are typically observed between 1460 and 1350 cm⁻¹ mdpi.com.

C=N and C=O Vibrations: The stretching vibration of the C=N double bond within the oxazoline ring is a key characteristic feature and is expected in the 1700-1600 cm⁻¹ region. For comparison, in poly(2-ethyl-2-oxazoline), a very strong band assigned to the C=O amide stretch (resulting from ring-opening polymerization) is found around 1620-1630 cm⁻¹ nih.govresearchgate.net. In plasma-polymerized oxazoline films, a band between 1800 cm⁻¹ and 1600 cm⁻¹ is considered typical for the C=N stretching vibration of the intact oxazoline ring or a C=O bond mdpi.com.

C-O-C Vibrations: The ether-like C-O-C single bond stretching within the ring will produce strong absorptions in the fingerprint region, typically around 1300-1000 cm⁻¹ researchgate.net.

The following table summarizes the expected FT-IR absorption bands for this compound based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500-3200 | Strong, Sharp | N-H Asymmetric & Symmetric Stretching |

| 3000-2850 | Medium to Weak | C-H Stretching (in -CH₂-) |

| 1700-1600 | Strong | C=N Stretching (Imine) |

| 1650-1550 | Medium | N-H Bending (Scissoring) |

| 1460-1350 | Medium | C-H Bending (in -CH₂-) |

| 1300-1000 | Strong | C-O-C Asymmetric & Symmetric Stretching |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR.

Ring Vibrations: The symmetric breathing and puckering vibrations of the oxazoline ring are expected to be Raman active. For the parent 2-oxazoline, the puckering vibration has been experimentally determined to have a frequency of 92 ± 15 cm⁻¹ comporgchem.com. This low-frequency mode is characteristic of the ring's non-planar ground state comporgchem.com.

C=N Stretching: The C=N stretching vibration, while strong in the IR, should also be observable in the Raman spectrum, typically in the same 1700-1600 cm⁻¹ region.

C-H and N-H Vibrations: C-H and N-H stretching and bending vibrations will also be present in the Raman spectrum, though their relative intensities may differ significantly from the FT-IR spectrum.

Detailed research on related heterocyclic amines often employs computational methods, such as Density Functional Theory (DFT), to predict and assign vibrational modes in both IR and Raman spectra, providing a more in-depth understanding of the molecule's dynamics scirp.org. For this compound, such theoretical calculations would be invaluable for a precise assignment of each observed band in experimental spectra.

The following table outlines the anticipated Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500-3200 | Medium | N-H Stretching |

| 3000-2850 | Strong | C-H Stretching |

| 1700-1600 | Medium to Strong | C=N Stretching |

| ~1450 | Medium | C-H Bending |

| Fingerprint Region | Medium to Strong | Ring Breathing and Deformation Modes |

| ~90 | Weak to Medium | Ring Puckering Vibration |

Applications of 4,5 Dihydro 1,3 Oxazol 2 Amine in Chemical Science Excluding Clinical

As Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of stereoselective synthetic methods is a cornerstone of contemporary chemistry, and the 2-aminooxazoline scaffold is central to the design of effective chiral ligands and catalysts. These compounds bridge the gap between metal-catalyzed and organocatalytic transformations, offering a modular platform for inducing chirality in a wide array of reactions.

Design and Synthesis of Chiral 4,5-Dihydro-1,3-oxazol-2-amine-Based Ligands

Chiral ligands containing the this compound moiety are highly valued in asymmetric catalysis. Their design principle typically involves deriving chirality from readily available and often inexpensive chiral β-amino alcohols. The stereocenter, positioned adjacent to the coordinating nitrogen atom of the oxazoline (B21484) ring, is in close proximity to the catalytic metal center, which allows for effective transfer of chiral information and high asymmetric induction.

The synthesis of these ligands is both versatile and efficient. A common and robust method involves the reaction of chiral β-amino alcohols with cyanogen (B1215507) bromide to produce the core 2-aminooxazoline structure. This intermediate can then be further functionalized. For instance, reaction with acyl chlorides, such as benzoyl chlorides, yields chiral amido-oxazoline ligands. This modular approach allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties by simply varying the starting amino alcohol or the acyl chloride.

Another widely used method for constructing the oxazoline ring is the cyclization of aryl nitriles with chiral β-amino alcohols. This transformation can be promoted by heterogeneous catalysts and accelerated by microwave irradiation, offering a greener and more rapid synthetic route. These methods underscore the accessibility and modularity of 2-aminooxazoline-based ligands, making them a staple in the field of asymmetric catalysis.

Applications in Metal-Catalyzed Asymmetric Transformations

Chiral ligands based on the oxazoline framework are among the most successful classes of ligands for metal-catalyzed asymmetric reactions. Their ability to form stable chelate complexes with a variety of transition metals has led to their application in numerous transformations, consistently delivering products with high levels of enantioselectivity.

Well-known examples of such ligands include Phosphinooxazolines (PHOX) and Bis(oxazolines) (BOX), which have proven effective with metals like palladium, copper, iron, and nickel. Palladium complexes of chiral oxazoline ligands are particularly notable for their exceptional performance in asymmetric allylic alkylation reactions, achieving enantiomeric excesses (ee) of up to 98%.

These catalysts have been instrumental in the synthesis of complex molecules. For example, a key step in the total synthesis of the antihypertensive drug tekturma involves a palladium-catalyzed decarboxylative asymmetric allylation reaction. Similarly, the total synthesis of the natural product (−)-Cephalotaxine utilizes this methodology to construct a crucial chiral center. Iron-bis(oxazoline) complexes have also emerged as powerful, inexpensive, and environmentally benign catalysts for various transformations, including Lewis acid-catalyzed reactions and asymmetric oxidations.

The table below summarizes representative applications of these ligands in metal-catalyzed reactions.

| Reaction Type | Metal | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Allylic Alkylation | Palladium (Pd) | Bis-oxazoline-amide | Allylic substrate | High | up to 98% |

| Decarboxylative Allylation | Palladium (Pd) | tBu-PHOX | Alkyl aryl enol carbonate | 90% | 90% |

| Kharasch–Sosnovsky Reaction | Copper (Cu) | Amido-oxazoline | Olefin | - | High |

| Lewis Acid Catalysis | Iron (Fe) | Bis(oxazoline) | Aldehyde/Imine | - | - |

This interactive table showcases the versatility and high efficiency of this compound based ligands in achieving high enantioselectivity across various metal-catalyzed asymmetric transformations.

Role in Organocatalytic Reaction Development

While the use of 2-aminooxazolines in metal catalysis is well-established, their role in organocatalysis is an emerging area of interest. Organocatalysts are small, metal-free organic molecules that can promote chemical reactions. The structural features of this compound—namely the presence of a basic imine nitrogen and an N-H bond capable of acting as a hydrogen-bond donor—make it a promising candidate for a bifunctional organocatalyst. Such catalysts can activate substrates through Brønsted base or acid catalysis or through the formation of hydrogen bonds, mimicking the active sites of enzymes.

Research has pointed towards the successful application of homochiral 2-oxazolines derived from natural products like camphor (B46023) as effective asymmetric organocatalysts. These have been specifically noted for their performance in the formation of glycosidic bonds, a critical transformation in carbohydrate chemistry. Although the full potential of the parent this compound scaffold as a primary organocatalyst is still being explored, its inherent functionalities suggest significant promise for the future development of novel, metal-free asymmetric transformations.

Building Blocks and Intermediates in Complex Organic Synthesis

Beyond its role in catalysis, the this compound ring system serves as a versatile and reactive intermediate for the synthesis of more complex molecules, particularly other heterocyclic scaffolds and natural products.

Precursors for Heterocyclic Scaffolds

The 2-aminooxazoline moiety is classified as an aminoazole, a class of compounds known for their utility in diversity-oriented synthesis. The presence of multiple, distinct reactive sites within the molecule allows it to participate in a variety of chemical transformations, including multicomponent reactions, to generate a wide range of diverse heterocyclic structures.

A significant application is its role as a precursor in prebiotic chemistry for the synthesis of RNA nucleosides. 2-Aminooxazole, a related derivative, reacts with simple sugars like glyceraldehyde to form tetrose aminooxazolines. These molecules are considered key intermediates in the plausible prebiotic pathways that may have led to the formation of the building blocks of life. This demonstrates the fundamental utility of the scaffold in constructing complex and biologically relevant heterocyclic systems from simple starting materials.

Furthermore, the scaffold can be readily functionalized and then used in cross-coupling reactions. For example, 4-aryl-substituted 2-aminooxazolines can be synthesized and subsequently undergo palladium-catalyzed Buchwald–Hartwig amination, showcasing the ring's stability and utility as a platform for building more elaborate molecular frameworks.

| Starting Material | Reagent(s) | Resulting Heterocyclic Scaffold | Significance |

| 2-Aminooxazole | Glyceraldehyde | Tetrose aminooxazoline | Precursor to RNA nucleosides |

| 4-Aryl-2-aminooxazoline | Aryl halide, Pd catalyst | N-Arylated 2-aminooxazoline | Construction of complex scaffolds |

This interactive table illustrates how the 2-aminooxazoline core can be transformed into other significant heterocyclic structures, highlighting its role as a versatile building block.

Utility in Total Synthesis of Natural Products (Focus on synthetic methodology)

The strategic importance of this compound derivatives is clearly demonstrated in their application to the total synthesis of complex natural products. The development of synthetic methodologies centered around these scaffolds provides efficient and stereocontrolled access to molecules that are often available in only minute quantities from their natural sources.

As previously mentioned in the context of metal catalysis (Section 7.1.2), a pivotal synthetic methodology employing a chiral phosphinooxazoline (PHOX) ligand was crucial in the enantioselective total synthesis of (−)-Cephalotaxine. The palladium-catalyzed asymmetric allylic alkylation reaction enabled the precise installation of a key stereocenter, which was fundamental to the successful completion of the synthesis. This same synthetic strategy has been applied to the synthesis of other biologically active compounds, such as the drug tekturma, further cementing the importance of this methodology. These examples highlight how a synthetic method, reliant on a ligand derived from the 2-aminooxazoline scaffold, can provide a powerful and reliable tool for assembling the core structures of medicinally significant natural products.

Applications in Polymer Chemistry and Materials Science

This compound, also known as 2-amino-2-oxazoline, is a notable compound in the field of polymer chemistry, primarily recognized for its role in the synthesis of functional polymers, particularly poly(2-oxazoline)s. Its unique structure, featuring a reactive primary amine group, presents both opportunities and challenges in polymer synthesis and design.

The synthesis of poly(2-amino-2-oxazoline)s is of significant interest as the primary amine groups along the polymer chain can impart hydrophilicity and a positive charge, depending on the pH of the solution. researchgate.net However, the direct polymerization of this compound via the conventional cationic ring-opening polymerization (CROP) method, which is standard for many 2-substituted-2-oxazolines, is problematic. researchgate.netnih.gov The presence of the nucleophilic primary amine group in the monomer interferes with the CROP mechanism, leading to premature termination of the polymerization process or interference with the initiation step. nih.gov

To circumvent this challenge, an alternative and more successful synthetic route has been developed. This method involves the chemical modification of a pre-existing polymer, specifically the acylation of linear polyethyleneimine (PEI). researchgate.netacs.org This post-polymerization modification approach allows for the creation of well-defined poly(2-dialkylamino-2-oxazoline)s, a class of thermoresponsive polymers. researchgate.net The properties of the resulting polymers, such as hydrophilicity, are highly dependent on the nature of the side-chain substituents introduced during acylation. researchgate.net This synthetic strategy is outlined in the table below.

| Synthetic Strategy for Poly(2-amino-2-oxazoline)s | Description | Key Findings | References |

| Direct Cationic Ring-Opening Polymerization (CROP) | Attempted polymerization of 2-amino-2-oxazoline monomers. | Infeasible due to the nucleophilic primary amine group causing chain transfer and termination reactions. researchgate.netnih.gov | researchgate.netnih.gov |

| Acylation of Linear Polyethyleneimine (PEI) | A post-polymerization modification technique. | A successful method to produce poly(2-dialkylamino-2-oxazoline)s, which are a class of thermoresponsive polymers. researchgate.netacs.org The polymer's properties can be tuned by altering the side-chain substituents. researchgate.net | researchgate.netacs.org |

This indirect synthetic route underscores the importance of this compound as a conceptual monomer unit, even if its direct polymerization is not straightforward. The resulting amine-functionalized poly(oxazoline)s are valuable for further functionalization and have been utilized in both their protonated (cationic) and neutral forms for various technological applications. researchgate.net

While direct evidence of this compound being used as a standalone cross-linking agent is not prominent in the reviewed literature, its chemical structure suggests a high potential for such applications. The primary amine group is a strong nucleophile capable of reacting with various electrophilic functional groups present on other polymer chains. This reactivity can be harnessed to form cross-linked polymer networks.

The design of functional polymers can incorporate this compound or its derivatives to introduce reactive sites for subsequent cross-linking or modification. For instance, the amine functionality can react with:

Epoxy groups: Opening of the epoxy ring to form a stable covalent bond.

Isocyanate groups: Forming urea (B33335) linkages.

Acrylate or methacrylate (B99206) groups: Through Michael addition reactions.

Carboxylic acid or acyl chloride groups: Forming amide bonds.